AT-Pair Spacing Preference: Short Spacer vs. Long Spacer
In a direct, within-study comparison using AccII restriction enzyme and 50-mer DNA substrates carrying CGCG sites flanked by varying numbers of non-binding AT base pairs, the short-spacer ligand 10 exhibited a marked preference for CGCG sites separated by two AT pairs, whereas the long-spacer ligand 5 preferentially engaged CGCG sites spaced by five AT pairs [1]. This differential preference was demonstrated in the same assay system, under identical experimental conditions, establishing that spacer length—not merely the anthracenone scaffold—governs site-spacing selectivity [1].
Ligand 10 preferred 2 AT-pair spacing; ligand 5 preferred 5 AT-pair spacing for CGCG protection.
Guides spacer-matched ligand procurement for repeat architecture.
AccII assay, 50-mer substrates with defined AT intervals.
| Evidence Dimension | Optimal AT base-pair spacing between CGCG binding sites for simultaneous protection from AccII restriction digestion |
|---|---|
| Target Compound Data | Ligand 10 (CGCG/CGG ligand 1): Optimal at 2 AT base pairs between CGCG sites |
| Comparator Or Baseline | Ligand 5 (long-spacer anthracenone): Optimal at 5 AT base pairs between CGCG sites |
| Quantified Difference | Qualitative shift in optimal spacing: 2 AT pairs (ligand 10) vs. 5 AT pairs (ligand 5); ligand 5 simultaneously bound CGCG sites in the order (CGCG)5 > (CGCG)2 > (CGCG)1 |
| Conditions | AccII restriction enzyme inhibition assay; 50-mer DNA substrates with variable CGCG site number and AT-pair spacing [1] |
Why This Matters
For experimental designs targeting genomically relevant CGG/CGCG repeat architectures—where the native spacing between repeat units may be 2 AT pairs in certain disease-associated loci—ligand 10 provides the correct spacing selectivity that ligand 5 cannot deliver, directly impacting assay validity.
- [1] Murase H, Wakisaka G, Noguchi T, Sasaki S. Protection of all cleavable sites of DNA with the multiple CGCG or continuous CGG sites from the restriction enzyme, indicative of simultaneous binding of small ligands. Bioorg Med Chem. 2020 Oct 15;28(20):115730. doi: 10.1016/j.bmc.2020.115730. PMID: 33069073. View Source
